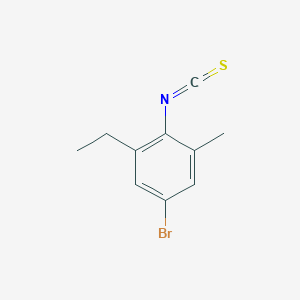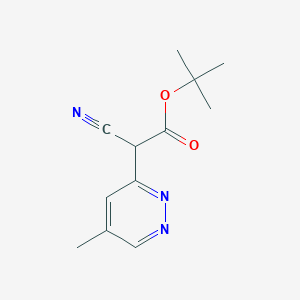![molecular formula C19H26N4O2 B13904128 2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-LYS-ALA-BETANA involves the use of mixed anhydrides and activated esters to achieve high yields . The process typically includes the following steps:
Protection of Amino Groups: The amino groups of lysine and alanine are protected using tert-butyloxycarbonyl (BOC) or carbobenzoxy groups.
Formation of Mixed Anhydrides: The protected amino acids are converted into mixed anhydrides using reagents like isobutyl chloroformate.
Coupling Reaction: The mixed anhydrides are then coupled with beta-naphthylamine to form the desired peptide bond.
Deprotection: The protective groups are removed under mild conditions to yield the final product, H-LYS-ALA-BETANA.
Industrial Production Methods
Industrial production of H-LYS-ALA-BETANA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
H-LYS-ALA-BETANA undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the beta-naphthylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives at the beta-naphthylamide moiety.
Applications De Recherche Scientifique
H-LYS-ALA-BETANA has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-LYS-ALA-BETANA involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, making it useful in enzymatic assays . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-LYS-ALA-VAL-GLY-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-LYS-ALA-GLY-OH: A shorter peptide with similar enzymatic activity.
Uniqueness
H-LYS-ALA-BETANA is unique due to its beta-naphthylamide moiety, which allows for easy spectrophotometric detection. This feature makes it particularly useful in enzymatic assays compared to other similar peptides .
Propriétés
Formule moléculaire |
C19H26N4O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
MNETYPHAKOATDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate](/img/structure/B13904062.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)



![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
